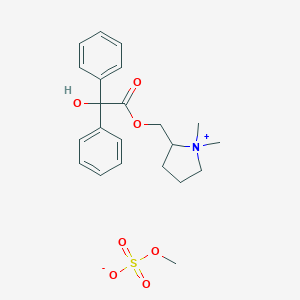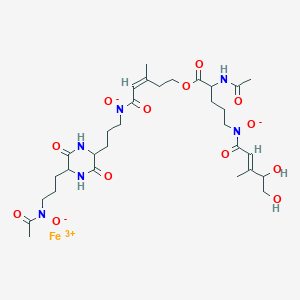![molecular formula C6H10O7 B164684 (2S,3R,4S,5R)-6-[(2S,3R,4R,5R)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 9046-40-6](/img/structure/B164684.png)
(2S,3R,4S,5R)-6-[(2S,3R,4R,5R)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Übersicht
Beschreibung
α-D-Galacturonsäure: ist eine Zuckersäure, die von D-Galactose abgeleitet ist. Sie ist ein wichtiger Bestandteil von Pektin, einem Polysaccharid, das in den Zellwänden von Pflanzen vorkommt. Diese Verbindung spielt eine entscheidende Rolle für die Struktur und Festigkeit von Pflanzengewebe .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: : α-D-Galacturonsäure kann durch Hydrolyse von Pektin mithilfe von Pektinase-Enzymen synthetisiert werden. Dieser Prozess beinhaltet die Aufschlüsselung von Pektin in seine Bestandteile Monosaccharide, einschließlich α-D-Galacturonsäure .
Industrielle Produktionsmethoden: : Die industrielle Produktion von α-D-Galacturonsäure beinhaltet in der Regel die Extraktion von Pektin aus Zitrusfrüchten und Apfeltrester. Das extrahierte Pektin wird dann hydrolysiert, um α-D-Galacturonsäure zu produzieren .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : Alpha-D-galacturonic acid can be synthesized through the hydrolysis of pectin using pectinase enzymes. The process involves breaking down pectin into its constituent monosaccharides, including alpha-D-galacturonic acid .
Industrial Production Methods: : Industrial production of alpha-D-galacturonic acid typically involves the extraction of pectin from citrus fruits and apple pomace. The extracted pectin is then hydrolyzed to produce alpha-D-galacturonic acid .
Analyse Chemischer Reaktionen
Arten von Reaktionen: : α-D-Galacturonsäure unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution .
Häufige Reagenzien und Bedingungen
Reduktion: Sie kann mit Reduktionsmitteln wie Natriumborhydrid zu Galactose reduziert werden.
Substitution: Substitutionsreaktionen können an den Hydroxylgruppen der α-D-Galacturonsäure auftreten, was zur Bildung von Estern und Ethern führt.
Hauptprodukte
Oxidation: Galactarsäure (Schleimsäure)
Reduktion: Galactose
Substitution: Verschiedene Ester und Ether
Wissenschaftliche Forschungsanwendungen
α-D-Galacturonsäure hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Baustein für die Synthese komplexer Kohlenhydrate und Glykokonjugate verwendet.
Biologie: Sie spielt eine Rolle bei der Untersuchung der Struktur und Funktion der Pflanzenzellwand.
Industrie: Sie wird bei der Herstellung von Pektinprodukten wie Geliermitteln, Stabilisatoren und Emulgatoren verwendet.
Wirkmechanismus
Der Wirkmechanismus von α-D-Galacturonsäure beinhaltet seine Einarbeitung in Polysaccharide wie Pektin. In Pflanzen trägt sie zur strukturellen Integrität der Zellwände bei, indem sie ein Netzwerk aus kovalent verbundenen Polysacchariden bildet. Dieses Netzwerk sorgt für mechanische Festigkeit und Widerstandsfähigkeit von Pflanzengewebe .
Wirkmechanismus
The mechanism of action of alpha-D-galacturonic acid involves its incorporation into polysaccharides like pectin. In plants, it contributes to the structural integrity of cell walls by forming a network of covalently linked polysaccharides. This network provides mechanical strength and resistance to plant tissues .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
D-Galacturonsäure: Das β-Anomer der α-D-Galacturonsäure, das sich in der Konfiguration der Hydroxylgruppe am anomeren Kohlenstoff unterscheidet.
Mannuronsäure: Eine Uronsäure, die von Mannose abgeleitet ist und in Alginaten vorkommt.
Einzigartigkeit: : α-D-Galacturonsäure ist einzigartig aufgrund ihrer spezifischen Rolle in der Pektinstruktur und ihres weitverbreiteten Vorkommens in Pflanzenzellwänden. Ihre Fähigkeit zur Gelbildung und ihre Beteiligung an der Zellhaftung in Pflanzen unterscheidet sie von anderen Uronsäuren .
Eigenschaften
IUPAC Name |
(2S,3R,4S,5R,6S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2+,3+,4-,6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMOLEFTQBMNLQ-BKBMJHBISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(OC(C1O)O)C(=O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@H]([C@H](O[C@@H]([C@@H]1O)O)C(=O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25990-10-7 (homopolymer), 9046-38-2 (Parent) | |
| Record name | Polygalacturonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009046382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Galacturonic acid, homopolymer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025990107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60873878 | |
| Record name | alpha-D-Galacturonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pectic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003363 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6294-16-2, 9046-38-2, 25990-10-7, 9046-40-6 | |
| Record name | alpha-D-Galacturonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006294162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Polygalacturonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009046382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Galacturonic acid, homopolymer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025990107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-D-galacturonic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03511 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | alpha-D-Galacturonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-D-GALACTURONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEP8I6411H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pectic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003363 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![methyl 2-[(1R,2S,4R,5R,6S,7Z,10Z,13R,14R)-5-acetyloxy-6-hydroxy-7,11-dimethyl-9,16-dioxo-15,17,18-trioxatetracyclo[11.2.2.12,6.01,14]octadeca-7,10-dien-4-yl]prop-2-enoate](/img/structure/B164629.png)

![9-Azabicyclo[4.2.1]nonan-2-one,9-methyl-,(1R,6R)-(9CI)](/img/structure/B164634.png)





